Di-2-Pyridyl Thionocarbonate

Beschreibung

The exact mass of the compound Di-2-Pyridyl Thionocarbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-2-Pyridyl Thionocarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-2-Pyridyl Thionocarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

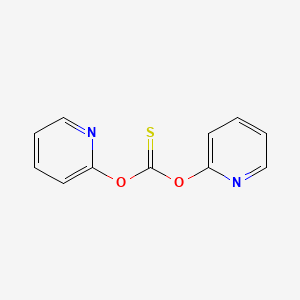

Structure

3D Structure

Eigenschaften

IUPAC Name |

dipyridin-2-yloxymethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYOVSVBLHGFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352128 | |

| Record name | O,O-Dipyridin-2-yl carbonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96989-50-3 | |

| Record name | O,O-Dipyridin-2-yl carbonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(pyridin-2-yloxy)methanethioyl]oxy}pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di-2-Pyridyl Thionocarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Di-2-Pyridyl Thionocarbonate (DPTC). DPTC is a versatile reagent in organic synthesis, primarily utilized as a thiocarbonyl transfer agent for the preparation of various sulfur-containing compounds, which are of significant interest in medicinal chemistry and drug development.[1] This document details the synthetic protocol, purification methods, and extensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

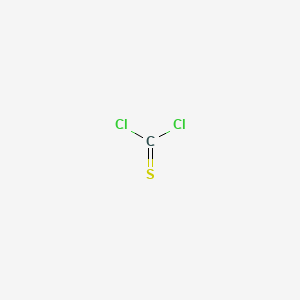

Di-2-Pyridyl Thionocarbonate, with the chemical formula C₁₁H₈N₂O₂S, is a stable, crystalline solid that serves as a safer and more convenient alternative to the highly toxic thiophosgene (B130339) in various chemical transformations. Its utility lies in its ability to efficiently introduce a thiocarbonyl group (C=S) into organic molecules, a key step in the synthesis of thioamides, thiocarbamates, and other heterocyclic compounds which are important scaffolds in many pharmaceutical agents.[1] The pyridine (B92270) moieties in DPTC activate the thiocarbonyl group towards nucleophilic attack and serve as good leaving groups, facilitating a wide range of synthetic applications.

Synthesis of Di-2-Pyridyl Thionocarbonate

The primary synthetic route to Di-2-Pyridyl Thionocarbonate involves the reaction of 2-hydroxypyridine (B17775) with thiophosgene in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis Workflow

Caption: Synthesis workflow for Di-2-Pyridyl Thionocarbonate.

Experimental Protocol

Materials:

-

2-Hydroxypyridine

-

Thiophosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

A solution of 2-hydroxypyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of thiophosgene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred solution of 2-hydroxypyridine and triethylamine over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt.

-

The filtrate is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford Di-2-Pyridyl Thionocarbonate as a crystalline solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized Di-2-Pyridyl Thionocarbonate.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂S | [2][3] |

| Molecular Weight | 232.26 g/mol | [2][3] |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 94-98 °C | [2][3] |

| Solubility | Soluble in dichloromethane, chloroform | |

| CAS Number | 96989-50-3 | [2][3] |

Spectroscopic Data

The ¹H NMR spectrum of Di-2-Pyridyl Thionocarbonate exhibits four distinct signals corresponding to the protons on the two equivalent pyridine rings.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3 | ddd | H-6 (ortho to N) | |

| ~7.8 | ddd | H-4 (para to N) | |

| ~7.2 | m | H-3 (meta to N) | |

| ~7.1 | ddd | H-5 (meta to N) |

Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

The ¹³C NMR spectrum shows six signals, one for the thiocarbonyl carbon and five for the carbons of the two equivalent pyridine rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=S (Thiocarbonyl) |

| ~152 | C-2 (attached to O) |

| ~150 | C-6 (ortho to N) |

| ~140 | C-4 (para to N) |

| ~122 | C-5 (meta to N) |

| ~115 | C-3 (meta to N) |

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600, ~1470 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1350-1250 | Strong | C=S stretch (thiocarbonyl) |

| ~1200-1100 | Strong | C-O-C asymmetric stretch |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation |

| 232 | Molecular ion peak [M]⁺ |

| 138 | Fragment corresponding to the loss of a 2-pyridyloxy radical |

| 95 | Fragment corresponding to the 2-hydroxypyridine cation |

| 78 | Pyridine fragment |

Logical Relationships in Characterization

The characterization data are interconnected and provide a complete picture of the molecule's structure.

References

Di-2-Pyridyl Thionocarbonate: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-pyridyl thionocarbonate (DPTC), a stable and versatile thiocarbonyl transfer reagent, has emerged as a significant tool in organic synthesis since its introduction. This technical guide provides a comprehensive overview of the discovery and history of DPTC, detailed experimental protocols for its synthesis, and its key applications in the preparation of isothiocyanates, thioesters, and amides. The document elucidates the mechanistic pathways of these transformations and presents quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction workflows and logical relationships, offering a deeper understanding of the chemical processes involved.

Introduction

Di-2-pyridyl thionocarbonate (DPTC), with the chemical formula C₁₁H₈N₂O₂S, is a crystalline solid that has garnered considerable attention as a reagent in organic synthesis.[1][2] Its primary utility lies in its function as an efficient thiocarbonyl transfer agent, providing a safer and more versatile alternative to the highly toxic thiophosgene (B130339).[3] This guide delves into the historical context of its discovery, provides detailed methodologies for its preparation, and explores its synthetic applications, particularly those relevant to drug development and medicinal chemistry.

Discovery and History

Di-2-pyridyl thionocarbonate was first reported in a 1985 publication in Tetrahedron Letters by Sunggak Kim and Kyu Yang Yi.[3][4][5][6] Their seminal work introduced DPTC as a novel reagent for the preparation of isothiocyanates and carbodiimides.[4][5] The development of DPTC was driven by the need for a stable, crystalline, and less hazardous substitute for thiophosgene for the synthesis of isothiocyanates from primary amines.[7] Prior to the introduction of DPTC, methods for isothiocyanate synthesis often involved harsh reagents and suffered from limitations in scope and functional group tolerance.[7][8] The work by Kim and Yi established DPTC as a mild and efficient reagent, paving the way for its broader application in organic synthesis.

Synthesis of Di-2-Pyridyl Thionocarbonate

The original and most common method for the synthesis of Di-2-pyridyl thionocarbonate involves the reaction of thiophosgene with 2-hydroxypyridine (B17775).[3]

Experimental Protocol: Synthesis of Di-2-Pyridyl Thionocarbonate

Materials:

-

2-Hydroxypyridine

-

Thiophosgene (CSCl₂)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 2-hydroxypyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

A solution of thiophosgene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred solution of 2-hydroxypyridine and triethylamine over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction mixture is then washed successively with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford Di-2-pyridyl thionocarbonate as a white to pale yellow crystalline solid.

Quantitative Data:

| Product | Starting Materials | Solvent | Base | Yield (%) | Melting Point (°C) |

| Di-2-Pyridyl Thionocarbonate | 2-Hydroxypyridine, Thiophosgene | Dichloromethane | Triethylamine | 85-95 | 94-98[2] |

Synthesis Workflow:

Applications in Organic Synthesis

Di-2-pyridyl thionocarbonate is a versatile reagent with applications in the synthesis of several important functional groups.

Synthesis of Isothiocyanates

The primary and most well-documented application of DPTC is the conversion of primary amines to isothiocyanates.[4][5][6] This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

Materials:

-

Primary amine

-

Di-2-pyridyl thionocarbonate (DPTC)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary amine (1.0 equivalent) in dichloromethane or acetonitrile, triethylamine (1.1 equivalents) is added.

-

Di-2-pyridyl thionocarbonate (1.1 equivalents) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 1-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the corresponding isothiocyanate.

Quantitative Data for Isothiocyanate Synthesis:

| Amine Substrate | Reaction Time (h) | Yield (%) |

| Benzylamine | 1 | 92 |

| Cyclohexylamine | 1.5 | 95 |

| Aniline | 2 | 88 |

| p-Toluidine | 2 | 90 |

| p-Nitroaniline | 4 | 75 |

Reaction Pathway for Isothiocyanate Formation:

Synthesis of Thioesters

DPTC can also be utilized as a coupling reagent for the synthesis of thioesters from carboxylic acids and thiols. This method provides a convenient alternative to other coupling agents.

Materials:

-

Carboxylic acid

-

Thiol

-

Di-2-pyridyl thionocarbonate (DPTC)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the carboxylic acid (1.0 equivalent) and the thiol (1.1 equivalents) in dichloromethane, a catalytic amount of DMAP is added.

-

Di-2-pyridyl thionocarbonate (1.1 equivalents) is added to the mixture at room temperature.

-

The reaction is stirred at room temperature for 4-12 hours.

-

The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired thioester.

Quantitative Data for Thioester Synthesis:

| Carboxylic Acid | Thiol | Reaction Time (h) | Yield (%) |

| Benzoic acid | Thiophenol | 6 | 85 |

| Acetic acid | Benzyl mercaptan | 4 | 90 |

| Phenylacetic acid | Ethanethiol | 8 | 82 |

Conclusion

Di-2-pyridyl thionocarbonate has proven to be a valuable and versatile reagent in organic synthesis since its discovery. Its stability, ease of handling, and high reactivity under mild conditions make it an excellent choice for the synthesis of isothiocyanates, thioesters, and amides. The methodologies presented in this guide offer researchers and drug development professionals reliable protocols for utilizing DPTC in their synthetic endeavors. The continued exploration of DPTC and related reagents is expected to lead to further advancements in the efficient construction of complex organic molecules.

References

- 1. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioester - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

Di-2-Pyridyl Thionocarbonate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di-2-pyridyl thionocarbonate (DPTC) is a versatile reagent in organic synthesis, finding significant application in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties of Di-2-Pyridyl Thionocarbonate

Di-2-pyridyl thionocarbonate is a stable, solid compound that serves as an effective reagent for the formation of carbon-sulfur bonds.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 96989-50-3 | [2][3] |

| Molecular Formula | C₁₁H₈N₂O₂S | [2][3] |

| Molecular Weight | 232.26 g/mol | [3] |

| Appearance | White to yellow to orange powder or crystals | [4][5] |

| Melting Point | 94-98 °C (lit.) | [3] |

| Purity | >98.0% | [2][4] |

| Storage Temperature | -20°C to 10°C | [2][3] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) | [4][5] |

| SMILES String | S=C(Oc1ccccn1)Oc2ccccn2 | [3] |

| InChI Key | IKYOVSVBLHGFMA-UHFFFAOYSA-N | [3] |

Applications in Drug Development and Organic Synthesis

DPTC is a valuable tool in medicinal chemistry and drug discovery, primarily utilized as a condensing agent and a safer substitute for the highly toxic thiophosgene. Its applications include:

-

Peptide Coupling: DPTC is effective in forming amide bonds between amino acids, a fundamental process in peptide synthesis.[4][5]

-

Synthesis of Isothiocyanates: It serves as a reagent for the preparation of isothiocyanates.

-

Thioester and Thioamide Formation: The reagent facilitates the synthesis of thioesters and thioamides, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1]

-

Heterocyclic Chemistry: DPTC is particularly beneficial in the synthesis of heterocyclic compounds, which are crucial scaffolds in many drug candidates.[1] Its use often leads to higher yields and reduced reaction times.[1]

-

Synthesis of Biologically Active Molecules: It has been used in the synthesis of complex molecules such as 10-des(carbamoyloxy)-10-isothiocyanatoporfiromycin.

Experimental Protocols

A representative experimental protocol for the use of Di-2-Pyridyl Thionocarbonate in peptide synthesis is detailed below.

Peptide Coupling of N-Cbz-L-leucine and Glycine (B1666218) Ethyl Ester [5]

-

Activation of the Carboxylic Acid:

-

Dissolve N-Cbz-L-leucine (145 mg, 0.54 mmol) in dichloromethane (1.5 mL).

-

To this solution, add Di-2-Pyridyl Thionocarbonate (125 mg, 0.54 mmol) and 4-Dimethylaminopyridine (DMAP) (5.3 mg, 0.043 mmol).

-

Stir the reaction mixture for 2 hours under an argon atmosphere at room temperature. This step forms the activated 2-pyridyl ester.

-

-

Amide Bond Formation:

-

In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (67 mg, 0.48 mmol) and triethylamine (B128534) (50 mg, 0.50 mmol) in dichloromethane (1.5 mL).

-

Add this solution to the reaction mixture from step 1.

-

Continue stirring for an additional 2 hours at room temperature.

-

-

Work-up and Purification:

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by preparative thin-layer chromatography (TLC) to yield the dipeptide product (151 mg, 90% yield) as a white solid.

-

Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow for the peptide coupling reaction and a proposed logical relationship for the activation step.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Di-2- Pyridyl Thionocarbonate Manufacturers and Suppliers from Thane [thiophosgene.co.in]

- 3. Di(2-pyridyl) thionocarbonate 98 96989-50-3 [sigmaaldrich.com]

- 4. チオ炭酸 O,O'-ジ-2-ピリジル | O,O'-Di-2-pyridyl Thiocarbonate | 96989-50-3 | 東京化成工業株式会社 [tcichemicals.com]

- 5. O,O'-Di-2-pyridyl Thiocarbonate | 96989-50-3 | TCI AMERICA [tcichemicals.com]

Spectroscopic Profile of Di-2-Pyridyl Thionocarbonate: A Technical Guide

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Di-2-Pyridyl Thionocarbonate, a key reagent in various chemical syntheses. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, alongside detailed experimental protocols for data acquisition.

Di-2-Pyridyl Thionocarbonate (C₁₁H₈N₂O₂S, Molar Mass: 232.26 g/mol ) is a valuable thiocarbonyl transfer reagent. A thorough understanding of its spectroscopic characteristics is crucial for its proper identification, quality control, and for monitoring its reactivity in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of Di-2-Pyridyl Thionocarbonate reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Data

The ¹H NMR spectrum of Di-2-Pyridyl Thionocarbonate exhibits signals corresponding to the protons of the two pyridyl rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridyl H | 8.45 - 8.43 | m | |

| Pyridyl H | 7.85 - 7.81 | m | |

| Pyridyl H | 7.30 - 7.27 | m | |

| Pyridyl H | 7.22 - 7.19 | m |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of Di-2-Pyridyl Thionocarbonate, the number of unique carbon signals is less than the total number of carbon atoms.

| Carbon | Chemical Shift (ppm) |

| C=S | 191.0 |

| Pyridyl C | 152.1 |

| Pyridyl C | 149.3 |

| Pyridyl C | 139.1 |

| Pyridyl C | 123.0 |

| Pyridyl C | 115.6 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of Di-2-Pyridyl Thionocarbonate shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~1580 | C=N stretch (pyridyl ring) | Strong |

| ~1460 | C=C stretch (aromatic) | Strong |

| ~1280 | C-O stretch | Strong |

| ~1150 | C=S stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of Di-2-Pyridyl Thionocarbonate would be expected to show a molecular ion peak corresponding to its molecular weight.

| m/z | Assignment |

| 232.03 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A sample of Di-2-Pyridyl Thionocarbonate (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the deuterated solvent signal.

IR Spectroscopy

Sample Preparation: For solid samples like Di-2-Pyridyl Thionocarbonate, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

-

KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Instrument: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.

-

Analysis: The instrument is set to scan a specific mass range to detect the molecular ion and any fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Di-2-Pyridyl Thionocarbonate.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Theoretical Insights into the Reactivity of Di-2-Pyridyl Thionocarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-pyridyl thionocarbonate (DPT) is a versatile organic compound featuring a central thionocarbonate moiety flanked by two pyridyl groups. The presence of the thiocarbonyl group (C=S) and the nitrogen-containing aromatic rings imparts a unique electronic landscape, making DPT a subject of interest for theoretical and synthetic chemists. Its reactivity is governed by the electrophilic nature of the thiocarbonyl carbon and the potential for the pyridyl groups to act as leaving groups or influence the reaction pathways through electronic and steric effects. This technical guide provides an in-depth theoretical exploration of the reactivity of Di-2-pyridyl Thionocarbonate, drawing upon computational studies of analogous systems to elucidate potential reaction mechanisms and outlining the methodologies employed in such investigations. While direct computational studies on DPT are not extensively available in the current literature, the principles derived from related thionocarbonates and pyridyl-containing compounds offer significant predictive power.

Theoretical Reactivity Profile

The reactivity of Di-2-Pyridyl Thionocarbonate is primarily centered around the thiocarbonyl group. The carbon atom of the C=S bond is electrophilic and susceptible to nucleophilic attack. The stability of the resulting tetrahedral intermediate and the nature of the leaving groups (2-pyridyloxide) are crucial in determining the reaction outcome.

Theoretical studies on analogous aryl thionocarbonates, particularly their reactions with amines (pyridinolysis), have established a general mechanistic framework that is likely applicable to DPT.[1][2][3] These reactions are proposed to proceed through a stepwise mechanism involving one or more tetrahedral intermediates.

Reaction Mechanisms: A Theoretical Perspective

The reaction of Di-2-Pyridyl Thionocarbonate with a generic nucleophile (Nu) can be conceptualized through the following signaling pathway.

Caption: Generalized reaction pathway for the nucleophilic substitution of Di-2-Pyridyl Thionocarbonate.

In this proposed mechanism, the nucleophile attacks the electrophilic thiocarbonyl carbon to form a zwitterionic tetrahedral intermediate (T+/-).[1][2][3] This intermediate can then either revert to the reactants or undergo further transformation. In the presence of a proton acceptor (such as another molecule of the nucleophilic amine), a proton transfer can lead to an anionic tetrahedral intermediate (T-). The final step involves the expulsion of a 2-pyridyloxide leaving group to yield the products. The rate-determining step can vary depending on the nucleophile's basicity and the reaction conditions.[2]

Computational Methodologies for Studying DPT Reactivity

To obtain quantitative insights into the reactivity of Di-2-Pyridyl Thionocarbonate, computational chemistry serves as a powerful tool. Density Functional Theory (DFT) is a commonly employed method for such investigations.[4][5]

Experimental/Computational Workflow

The general workflow for a computational study of DPT reactivity is outlined below.

References

- 1. Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanism of the Pyridinolysis of Alkyl Aryl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. iris.unict.it [iris.unict.it]

Di-2-Pyridyl Thionocarbonate: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Di-2-Pyridyl Thionocarbonate (DPT) is a versatile reagent utilized in organic synthesis, notably as a thiophosgene (B130339) substitute for the preparation of isothiocyanates and in peptide coupling reactions.[1] A thorough understanding of its solubility and stability is paramount for its effective application, storage, and handling in a research and development setting. This technical guide provides a comprehensive overview of the available data on the solubility and stability of DPT, alongside detailed experimental protocols for its assessment.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 96989-50-3 | [2][3] |

| Molecular Formula | C₁₁H₈N₂O₂S | [2] |

| Molecular Weight | 232.26 g/mol | [2][3] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Melting Point | 94-98 °C |

Solubility Profile

The solubility of Di-2-Pyridyl Thionocarbonate is a critical parameter for its use in various reaction media. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, the following information has been compiled.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | pH |

| Water | 9280 g/L | Not Specified | Not Specified |

Note: The significant solubility in water is a key characteristic of this reagent.

Qualitative Solubility Observations

| Solvent | Observation | Source |

| Dichloromethane | Soluble |

Stability Profile

Di-2-Pyridyl Thionocarbonate is susceptible to degradation by moisture and heat, which necessitates specific storage and handling conditions.

General Stability Characteristics

| Condition | Observation | Recommended Storage | Source |

| Moisture | Moisture Sensitive | Store under inert gas | [4] |

| Heat | Heat Sensitive | -20°C or 0-10°C | [4] |

The thionocarbonate functional group is known to be susceptible to hydrolysis. A study on the pyridinolysis of related alkyl aryl thionocarbonates suggests that the reaction proceeds through a zwitterionic tetrahedral intermediate, with the expulsion of the aryloxide anion being a key step.[5][6] This indicates that the stability of Di-2-Pyridyl Thionocarbonate will be influenced by the pH of the medium and the presence of nucleophiles.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability of Di-2-Pyridyl Thionocarbonate are not widely published. However, standard methodologies can be adapted for its characterization.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

1. Materials:

- Di-2-Pyridyl Thionocarbonate

- Purified water (e.g., Milli-Q)

- pH meter

- Orbital shaker with temperature control

- Centrifuge

- Analytical balance

- HPLC with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

2. Procedure:

- Prepare a series of buffered aqueous solutions at different pH values (e.g., 4, 7, 9).

- Add an excess amount of Di-2-Pyridyl Thionocarbonate to a known volume of each buffered solution in a sealed container.

- Place the containers in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

- After equilibration, cease agitation and allow the suspension to settle.

- Centrifuge the samples to pellet the undissolved solid.

- Carefully withdraw a known volume of the supernatant.

- Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

- Quantify the concentration of Di-2-Pyridyl Thionocarbonate in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

- The solubility is reported as the average concentration from at least three replicate experiments for each pH and temperature condition.

Protocol for Assessing Stability in Aqueous Solutions

This protocol outlines a general procedure for evaluating the hydrolytic stability of Di-2-Pyridyl Thionocarbonate.

1. Materials:

- Di-2-Pyridyl Thionocarbonate

- Buffered aqueous solutions (pH 4, 7, 9)

- Temperature-controlled incubator or water bath

- HPLC with a suitable column and UV detector

- Volumetric flasks and pipettes

2. Procedure:

- Prepare stock solutions of Di-2-Pyridyl Thionocarbonate in a suitable organic solvent (e.g., acetonitrile) and dilute with the respective aqueous buffers to a known starting concentration.

- Aliquot the solutions into sealed vials and place them in a temperature-controlled environment (e.g., 25 °C and 40 °C).

- At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

- Immediately analyze the samples by HPLC to determine the remaining concentration of Di-2-Pyridyl Thionocarbonate.

- The degradation rate can be determined by plotting the natural logarithm of the concentration versus time. The slope of this line will give the first-order rate constant for degradation at that specific pH and temperature.

Visualizations

Factors Affecting the Stability of Di-2-Pyridyl Thionocarbonate

Caption: Logical diagram of factors influencing the degradation of Di-2-Pyridyl Thionocarbonate.

Experimental Workflow for Solubility Determination

Caption: A typical experimental workflow for determining the aqueous solubility of Di-2-Pyridyl Thionocarbonate.

References

- 1. DI-2-PYRIDYL THIONOCARBONATE CAS#: 96989-50-3 [m.chemicalbook.com]

- 2. Di-2-pyridyl thionocarbonate, 98% | CAS 96989-50-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 二(2-吡啶)硫代碳酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Di-2- Pyridyl Thionocarbonate Manufacturers and Suppliers from Thane [thiophosgene.co.in]

- 5. Kinetics and Mechanism of the Pyridinolysis of Alkyl Aryl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Di-2-Pyridyl Thionocarbonate: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for Di-2-Pyridyl Thionocarbonate (CAS No. 96989-50-3). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes. This document compiles and presents data from authoritative safety data sheets and chemical databases.

Hazard Identification and Classification

Di-2-Pyridyl Thionocarbonate is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification [1]

| Classification | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

Signal Word: Warning

Hazard Pictogram:

Table 2: Hazard and Precautionary Statements [1]

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of Di-2-Pyridyl Thionocarbonate is fundamental for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 96989-50-3 | [2] |

| Molecular Formula | C₁₁H₈N₂O₂S | [2] |

| Molecular Weight | 232.26 g/mol | [1] |

| Appearance | White to Yellow to Orange powder to crystal | [3] |

| Melting Point | 94-98 °C | |

| Purity | >98.0% | [2] |

| Storage Temperature | -20°C to 0-10°C | [2] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling Di-2-Pyridyl Thionocarbonate:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: A dust mask type N95 (US) or equivalent is recommended.

Safe Handling Practices

-

Handle in accordance with good industrial hygiene and safety practice.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Avoid dust formation.[4]

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Keep in a dry place.[4]

-

Keep container tightly closed.[4]

-

Store in a freezer at temperatures between -20°C and 10°C.[2][4]

-

Store under an inert gas, as the substance is moisture and heat sensitive.[2]

Incompatible Materials

Experimental Protocols: Emergency Procedures

While specific experimental protocols for the use of Di-2-Pyridyl Thionocarbonate are application-dependent, the following outlines standardized emergency procedures in case of accidental exposure.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [4] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [6] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. | [4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]

-

Specific Hazards: Keep product and empty container away from heat and sources of ignition.[4]

-

Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides.[4]

-

Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[4]

Stability and Reactivity

-

Reactivity: No hazardous reactions under normal processing.[4]

-

Chemical Stability: Stable under recommended storage conditions, but is sensitive to moisture and heat.[2][5]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[4] To avoid thermal decomposition, do not overheat.[4]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides.[4]

-

Hazardous Polymerization: Does not occur.[4]

Toxicological Information

-

Acute Toxicity: No acute toxicity information is available for this product.[4]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[5]

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: General laboratory workflow for handling Di-2-Pyridyl Thionocarbonate.

References

- 1. O,O-Dipyridin-2-yl carbonothioate | C11H8N2O2S | CID 719784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di-2- Pyridyl Thionocarbonate Manufacturers and Suppliers from Thane [thiophosgene.co.in]

- 3. O,O'-Di-2-pyridyl Thiocarbonate | 96989-50-3 | TCI AMERICA [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

In-depth Technical Guide on Dipyridin-2-yl Carbonate: A Plausible Alternative to "Dipyridin-2-yloxymethanethione"

Introduction

Initial searches for the compound "dipyridin-2-yloxymethanethione" did not yield any results, suggesting that the name may be non-standard or incorrect. However, based on the constituent chemical fragments ("dipyridin-2-yl," "oxy," "methane," and "thione"), a plausible and structurally related commercially available compound is Dipyridin-2-yl carbonate . This technical guide will focus on the fundamental properties, synthesis, and potential applications of dipyridin-2-yl carbonate, a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

1. Core Properties of Dipyridin-2-yl Carbonate

Dipyridin-2-yl carbonate (DPC) is a white crystalline powder widely used as a condensation reagent in organic synthesis.[1] It is particularly effective in facilitating the formation of ester and amide bonds, making it a valuable tool for constructing complex organic molecules, including pharmaceutical intermediates.[1]

Table 1: Physicochemical Properties of Dipyridin-2-yl Carbonate

| Property | Value | Reference |

| CAS Number | 1659-31-0 | [1] |

| Molecular Formula | C₁₁H₈N₂O₃ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 90°C | [1] |

| Boiling Point | ~351.6°C | [1] |

| Density | 1.307 g/cm³ | [1] |

| Purity | ≥98.0% (HPLC) | [1] |

| IUPAC Name | di(2-pyridinyl) carbonate | [2] |

| InChI Key | GCSAXWHQFYOIFE-UHFFFAOYSA-N | [2] |

2. Experimental Protocols

2.1. Synthesis of Dipyridin-2-yl Carbonate

While specific industrial synthesis protocols for dipyridin-2-yl carbonate are proprietary, a general and plausible laboratory-scale synthesis can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of 2-hydroxypyridine (B17775) with a carbonylating agent such as phosgene (B1210022) or a phosgene equivalent in the presence of a base.

Hypothetical Laboratory Synthesis Protocol:

-

Materials: 2-hydroxypyridine, triphosgene (B27547) (a safer alternative to phosgene gas), a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Procedure:

-

Dissolve 2-hydroxypyridine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of triphosgene in the same solvent to the cooled mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure dipyridin-2-yl carbonate.

-

2.2. Application in Amide Bond Formation (A General Protocol)

Dipyridin-2-yl carbonate is an effective coupling reagent for the synthesis of amides from carboxylic acids and amines.

-

Materials: Carboxylic acid, amine, dipyridin-2-yl carbonate, and a suitable solvent (e.g., dimethylformamide or dichloromethane).

-

Procedure:

-

To a solution of the carboxylic acid in the solvent, add one equivalent of dipyridin-2-yl carbonate.

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add one equivalent of the amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture by washing with aqueous acid and base to remove unreacted starting materials and byproducts.

-

Isolate and purify the desired amide product.

-

3. Mandatory Visualizations

3.1. Logical Workflow for the Synthesis of Dipyridin-2-yl Carbonate

Caption: A logical workflow for the synthesis of dipyridin-2-yl carbonate.

3.2. Signaling Pathway of Amide Bond Formation using Dipyridin-2-yl Carbonate

Caption: A simplified signaling pathway for amide bond formation.

4. Related Thiocarbonyl Chemistry

While "dipyridin-2-yloxymethanethione" is not a recognized compound, the field of thiocarbonyl chemistry is extensive. Thiocarbonyl compounds, characterized by a carbon-sulfur double bond (C=S), are known for their unique reactivity compared to their carbonyl (C=O) analogs.[3] The C=S bond is weaker and more polarizable than the C=O bond.[3]

Compounds containing a pyridine (B92270) ring and a thione or thiocarbonyl group have been synthesized and studied. For instance, esters of N-hydroxypyridine-2-thione, also known as Barton esters, are important precursors for generating carbon-centered radicals in organic synthesis.[4] These radicals can then participate in various transformations, such as forming new carbon-sulfur bonds.[4]

The synthesis of thiocarbonyl compounds often involves the use of thionating reagents like Lawesson's reagent or phosphorus pentasulfide to convert a carbonyl group into a thiocarbonyl group.[5][6][7] This transformation can lead to compounds with interesting photophysical properties, such as a bathochromic shift in their absorption and fluorescence spectra.[6][7]

Although the initially requested compound, "dipyridin-2-yloxymethanethione," could not be identified, this guide provides a comprehensive overview of a plausible and commercially relevant alternative, dipyridin-2-yl carbonate. The fundamental properties, synthetic considerations, and applications of dipyridin-2-yl carbonate have been detailed for a technical audience. Furthermore, a brief exploration of related thiocarbonyl chemistry involving pyridine moieties highlights the diverse and fascinating reactivity within this class of compounds. This information should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Dipyridin-2-yl carbonate | 1659-31-0 [sigmaaldrich.com]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sjsu.edu [sjsu.edu]

- 6. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to O,O'-Di-2-pyridyl Thiocarbonate

O,O'-Di-2-pyridyl Thiocarbonate, also known as Di-2-pyridyl thionocarbonate (DPTC), is a versatile and efficient coupling reagent extensively utilized in modern organic synthesis. Its structure, featuring a central thiocarbonyl group flanked by two pyridyl rings, imparts unique reactivity that is particularly valuable in the construction of amide bonds for peptide synthesis and in the formation of esters. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its relevance in research and drug development.

Core Structure and Physicochemical Properties

O,O'-Di-2-pyridyl Thiocarbonate is a symmetrical molecule with the chemical formula C₁₁H₈N₂O₂S.[1] The central thiocarbonate core is linked to two 2-hydroxypyridine (B17775) moieties through oxygen atoms. The presence of the pyridine (B92270) rings is crucial for its function as a leaving group in coupling reactions.

Caption: Molecular Structure of O,O'-Di-2-pyridyl Thiocarbonate.

Physicochemical Properties

The key physicochemical properties are summarized below, providing essential data for laboratory use.[1][2]

| Property | Value | Reference |

| IUPAC Name | dipyridin-2-yloxymethanethione | [1] |

| Synonyms | Di-2-pyridyl thionocarbonate, DPTC | [2][3] |

| CAS Number | 96989-50-3 | [1] |

| Molecular Formula | C₁₁H₈N₂O₂S | [1][4] |

| Molecular Weight | 232.26 g/mol | [1][4] |

| Appearance | White to yellow or orange powder/crystal | [3] |

| Melting Point | 94-98 °C | [2] |

| Purity | ≥ 98% | [2][5] |

| Storage Temperature | −20°C or 0-10°C, under inert gas | [2][5] |

Computed Properties

Computational data provides further insight into the molecule's characteristics.[1]

| Property | Value | Reference |

| XLogP3-AA | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 232.03064868 Da | [1] |

| Topological Polar Surface Area | 76.3 Ų | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of O,O'-Di-2-pyridyl Thiocarbonate.

| Spectroscopy Type | Characteristic Features |

| ¹H NMR | Signals expected in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the two pyridine rings. |

| ¹³C NMR | Resonances for the thiocarbonyl carbon (C=S) would be significantly downfield. Aromatic carbons would appear in the typical 110-150 ppm range.[1] |

| FT-IR (cm⁻¹) | Strong absorptions are expected for C=S stretching (thiono) around 1250-1050 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be visible in the 1600-1400 cm⁻¹ region.[6] C-O stretching bands are also expected. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 232. Fragmentation patterns would likely involve the loss of the pyridyl or pyridyloxy moieties. |

Synthesis, Reactivity, and Applications

DPTC is primarily known as a reagent rather than a synthetic target in drug discovery. However, understanding its synthesis and reactivity is crucial for its effective application.

Synthesis Workflow

DPTC can be synthesized from 2-hydroxypyridine and a thiophosgene (B130339) equivalent. A related compound, di(2-pyridyl) carbonate, is prepared using triphosgene, and a similar pathway is applicable for the thiocarbonate.[8][9]

References

- 1. O,O-Dipyridin-2-yl carbonothioate | C11H8N2O2S | CID 719784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di(2-pyridyl) thionocarbonate 98 96989-50-3 [sigmaaldrich.com]

- 3. O,O'-Di-2-pyridyl Thiocarbonate | 96989-50-3 | TCI AMERICA [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Di-2- Pyridyl Thionocarbonate Manufacturers and Suppliers from Thane [thiophosgene.co.in]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

Methodological & Application

Application Notes and Protocols for Barton-McCombie Deoxygenation using Di-2-Pyridyl Thionocarbonate

Topic: Di-2-Pyridyl Thionocarbonate Protocol for Barton-McCombie Deoxygenation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Barton-McCombie deoxygenation is a powerful radical-mediated reaction that replaces a hydroxyl group in an organic compound with a hydrogen atom.[1][2] This transformation is a cornerstone in organic synthesis, particularly for the selective deoxygenation of complex molecules like natural products and carbohydrates.[1][3] The reaction typically proceeds in two steps: first, the alcohol is converted into a thiocarbonyl derivative, which then undergoes a radical chain reaction with a hydrogen atom donor to yield the deoxygenated product.[4][5]

Di-2-pyridyl thionocarbonate (DPTC) has emerged as an efficient and stable reagent for the initial activation step. It serves as a thiocarbonyl transfer agent, reacting with alcohols in the presence of a catalyst to form O-alkyl pyridyl thionocarbonate intermediates. This protocol provides a detailed methodology for the use of DPTC in the Barton-McCombie deoxygenation, offering a reliable alternative to other thiocarbonylating agents.

Reaction Principle and Mechanism

The overall process involves two distinct experimental stages:

-

Formation of the Thionocarbonate Intermediate: The starting alcohol is reacted with Di-2-pyridyl thionocarbonate (DPTC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This step converts the hydroxyl group into an O-alkyl pyridyl thionocarbonate, which is a suitable radical precursor.

-

Radical-Mediated Deoxygenation: The purified thionocarbonate intermediate is then treated with a radical initiator, typically azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH), in a refluxing inert solvent like toluene.[4][6]

The mechanism of the second step is a free-radical chain reaction:[4][7]

-

Initiation: Thermal decomposition of AIBN generates initial radicals, which abstract a hydrogen atom from tributyltin hydride to produce the propagating tributyltin radical (Bu₃Sn•).[6]

-

Propagation:

-

The tributyltin radical attacks the sulfur atom of the thionocarbonate, leading to the cleavage of the weak C-S π bond.[2]

-

The resulting intermediate fragments, cleaving the C-O single bond to form a stable alkyl radical (R•) and O-(pyridin-2-yl) S-(tributylstannyl) thiocarbonate. The formation of the very strong tin-sulfur bond is a major driving force for the reaction.[2][5]

-

The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final deoxygenated alkane (R-H) and regenerating the tributyltin radical to continue the chain.[2][8]

-

References

- 1. A new method for the deoxygenation of tertiary and secondary alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 3. A new method for the deoxygenation of secondary alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 5. Deoxygenation [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Peptide Synthesis Using Di-2-Pyridyl Thionocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-Pyridyl Thionocarbonate (DPTC) is a highly efficient coupling reagent for the synthesis of peptides. It facilitates the formation of amide bonds by activating the carboxyl group of an N-protected amino acid. The reaction proceeds under mild conditions, offering high yields and minimizing side reactions. DPTC is a stable, crystalline solid that is easy to handle, making it a valuable tool in both solution-phase and solid-phase peptide synthesis.

The mechanism of action involves the formation of a highly reactive 2-pyridyl thionocester intermediate upon reaction of the carboxylic acid with DPTC, a process that is typically catalyzed by 4-(dimethylamino)pyridine (DMAP). This activated intermediate then readily undergoes nucleophilic attack by the amino group of another amino acid or peptide to form the desired peptide bond, releasing 2-thiopyridone as a byproduct.[1]

Core Applications

-

Solution-Phase Peptide Synthesis: DPTC is well-suited for the stepwise synthesis of peptides in solution.

-

Solid-Phase Peptide Synthesis (SPPS): It can be effectively employed as a coupling reagent in automated or manual SPPS protocols.

-

Fragment Condensation: DPTC can be used for the coupling of larger peptide fragments.

-

Synthesis of Difficult Sequences: The high reactivity of the 2-pyridyl thionocester intermediate can be advantageous for coupling sterically hindered amino acids or for sequences prone to aggregation.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Dipeptide Synthesis using DPTC

This protocol describes the synthesis of a dipeptide by coupling an N-protected amino acid with a C-terminally protected amino acid ester.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

Di-2-Pyridyl Thionocarbonate (DPTC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Preparation of the Amine Component:

-

Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.1 eq) and stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free amine.

-

-

Activation of the Carboxylic Acid Component:

-

In a separate flask, dissolve the N-protected amino acid (1.0 eq), Di-2-Pyridyl Thionocarbonate (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Stir the solution at room temperature. The formation of the 2-pyridyl thionocester intermediate can be monitored by thin-layer chromatography (TLC).

-

-

Coupling Reaction:

-

Add the solution of the free amino acid ester (from step 1) to the activated carboxylic acid solution (from step 2).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-12 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Characterize the purified dipeptide by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

-

Table 1: Representative Reagent Quantities for Dipeptide Synthesis

| Reagent | Molar Equivalents |

| N-protected Amino Acid | 1.0 |

| Amino Acid Ester HCl | 1.0 |

| Triethylamine | 1.1 |

| Di-2-Pyridyl Thionocarbonate | 1.1 |

| 4-(Dimethylamino)pyridine | 0.1 |

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DPTC

This protocol outlines a single coupling cycle in an Fmoc-based SPPS workflow.

Materials:

-

Fmoc-protected amino acid

-

Di-2-Pyridyl Thionocarbonate (DPTC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

-

Repeat the treatment with fresh deprotection solution.

-

Wash the resin thoroughly with DMF.

-

-

Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq), DPTC (3-5 eq), and DMAP (0.1 eq) in anhydrous DMF.

-

Add DIPEA (6-10 eq) to the solution.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the mixture at room temperature for 1-4 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

After a negative Kaiser test, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

-

Repeat:

-

Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

-

Table 2: Typical Reagent Equivalents for SPPS Coupling

| Reagent | Molar Equivalents (relative to resin loading) |

| Fmoc-protected Amino Acid | 3 - 5 |

| Di-2-Pyridyl Thionocarbonate | 3 - 5 |

| 4-(Dimethylamino)pyridine | 0.1 |

| N,N-Diisopropylethylamine | 6 - 10 |

Data Presentation

Table 3: Comparison of Peptide Coupling Reagents (Illustrative Data)

| Coupling Reagent | Typical Yield (%) | Purity (%) | Racemization Risk |

| DPTC/DMAP | 85 - 95 | >95 | Low |

| HBTU/DIPEA | 80 - 95 | >95 | Low |

| DCC/HOBt | 75 - 90 | >90 | Moderate |

| PyBOP/DIPEA | 85 - 98 | >95 | Low |

Note: The data presented in this table is illustrative and actual results may vary depending on the specific amino acids being coupled and the reaction conditions.

Visualization of the Experimental Workflow

Caption: Workflow for solution-phase peptide synthesis using DPTC.

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols: Di-2-Pyridyl Thionocarbonate as a Versatile Thiocarbonyl Transfer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-pyridyl thionocarbonate (DPT) is a highly efficient and versatile thiocarbonyl transfer agent used in a variety of organic transformations. Its reactivity allows for the mild and effective synthesis of numerous sulfur-containing compounds, which are significant in medicinal chemistry and drug development. DPT serves as a safer alternative to highly toxic reagents like thiophosgene. This document provides detailed application notes and experimental protocols for the use of DPT in the synthesis of isothiocyanates, carbodiimides, thioesters, and in the Barton-McCombie deoxygenation reaction.

Synthesis of Isothiocyanates from Primary Amines

The reaction of primary amines with Di-2-Pyridyl Thionocarbonate provides a direct and efficient route to isothiocyanates, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The reaction proceeds readily at room temperature.

Quantitative Data for Isothiocyanate Synthesis

| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine (B48309) | Benzyl (B1604629) isothiocyanate | 1 | 95 |

| 2 | Cyclohexylamine | Cyclohexyl isothiocyanate | 1 | 92 |

| 3 | Aniline | Phenyl isothiocyanate | 2 | 88 |

| 4 | p-Toluidine | p-Tolyl isothiocyanate | 2 | 90 |

| 5 | 2-Phenylethylamine | 2-Phenylethyl isothiocyanate | 1.5 | 93 |

Experimental Protocol: Synthesis of Benzyl Isothiocyanate

-

To a solution of benzylamine (1.0 mmol) in dichloromethane (B109758) (10 mL) is added Di-2-pyridyl thionocarbonate (1.1 mmol).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford benzyl isothiocyanate as a colorless oil.

Reaction Workflow

References

Di-2-Pyridyl Thionocarbonate as a ligand in coordination chemistry complexes

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-2-pyridyl thionocarbonate (DPTC) is a commercially available compound with the chemical formula C₁₁H₈N₂O₂S.[1] While it has been utilized as a reagent in organic synthesis, particularly as a substitute for the highly toxic thiophosgene (B130339) in the preparation of isothiocyanates, its application as a ligand in coordination chemistry remains a largely unexplored frontier.[1] The molecular structure of DPTC, featuring two pyridyl nitrogen atoms, two ether-like oxygen atoms, and a thione sulfur atom, suggests a rich and versatile coordination chemistry with a variety of metal centers. This document aims to provide an overview of the potential of DPTC as a ligand, drawing parallels with structurally related pyridyl-containing ligands, and to furnish researchers with protocols and conceptual frameworks to explore its coordination complexes.

Physicochemical Properties of Di-2-Pyridyl Thionocarbonate

A summary of the key physicochemical properties of DPTC relevant to its use as a ligand is presented in Table 1. Understanding these properties is crucial for designing synthetic strategies and for the characterization of its metal complexes.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂S | [1] |

| Molecular Weight | 232.26 g/mol | [1][2] |

| Melting Point | 94-98 °C | [1] |

| Appearance | Solid | |

| Storage Temperature | -20°C | [1] |

| CAS Number | 96989-50-3 | [1] |

Potential Coordination Modes

The multifunctional nature of DPTC allows for several potential coordination modes with metal ions. The two pyridyl nitrogen atoms can act as a bidentate N,N'-donor, similar to the well-studied 2,2'-bipyridyl (bpy) ligands.[3] Additionally, the thione sulfur atom and the ether oxygen atoms could participate in coordination, leading to a variety of mono- and polynuclear complexes. The flexibility of the molecule could allow it to act as a chelating ligand or a bridging ligand, forming discrete molecular complexes or extended coordination polymers. The coordination behavior will likely depend on the nature of the metal ion, the counter-anion, and the solvent system used.

Experimental Protocols

Due to the limited specific literature on DPTC coordination complexes, the following protocols are generalized based on common synthetic methods for metal complexes with pyridyl-containing ligands.[4][5][6]

Protocol 1: General Synthesis of a Di-2-Pyridyl Thionocarbonate Metal(II) Complex

Objective: To synthesize a generic [M(DPTC)X₂] complex (where M = a transition metal like Cu(II), Zn(II), Pd(II); X = a halide or acetate).

Materials:

-

Di-2-pyridyl thionocarbonate (DPTC)

-

A metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, PdCl₂)

-

An appropriate solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Drying apparatus (e.g., vacuum desiccator)

Procedure:

-

In a clean, dry Schlenk flask, dissolve 1 equivalent of the metal(II) salt in a minimal amount of the chosen solvent.

-

In a separate flask, dissolve 1 to 2 equivalents of DPTC in the same solvent. The stoichiometry can be varied to target different coordination numbers.

-

Slowly add the DPTC solution to the metal salt solution while stirring vigorously at room temperature.

-

Observe for any color change or precipitation, which may indicate complex formation.

-

The reaction mixture can be stirred at room temperature for several hours or gently heated under reflux for a defined period (e.g., 2-24 hours) to ensure complete reaction.

-

After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.

-

If no precipitate forms, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization or precipitation.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final complex.

Characterization: The synthesized complex should be characterized by standard analytical techniques:

-

FT-IR Spectroscopy: To identify the coordination of DPTC to the metal center by observing shifts in the vibrational frequencies of the C=S and C-N bonds.

-

UV-Vis Spectroscopy: To study the electronic transitions in the complex.

-

NMR Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complex in solution.

-

Elemental Analysis: To determine the empirical formula of the complex.

-

Single-Crystal X-ray Diffraction: To determine the precise molecular structure if suitable crystals can be obtained.

Visualizing the Workflow

The general workflow for the synthesis and characterization of a DPTC metal complex is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis and characterization of a Di-2-Pyridyl Thionocarbonate (DPTC) metal complex.

Potential Applications

While direct applications of DPTC complexes are yet to be reported, the chemistry of related pyridyl-containing ligands provides a strong basis for speculating on their potential uses.

Catalysis

Metal complexes containing pyridyl ligands are widely used as catalysts in various organic transformations.[7][8][9] For instance, palladium complexes with pyridyl-ketone ligands have shown catalytic activity in Heck reactions.[5] Given the structural similarities, it is plausible that metal complexes of DPTC could be explored as catalysts for cross-coupling reactions, oxidations, or reductions. The presence of both "hard" nitrogen and "soft" sulfur donor atoms could lead to unique reactivity and selectivity.

A hypothetical catalytic cycle for a cross-coupling reaction is presented below.

Caption: A generalized catalytic cycle for a cross-coupling reaction potentially catalyzed by a DPTC metal complex (L = DPTC).

Drug Development

The incorporation of pyridyl moieties is a common strategy in the design of metal-based therapeutic agents.[3][10] For example, copper complexes of di-2-pyridylketone thiosemicarbazones have shown potent antitumor activity.[10] Given that DPTC shares structural features with these compounds, its metal complexes could be investigated for their biological activities, such as anticancer, antibacterial, or antiviral properties. The lipophilicity and electronic properties of the DPTC ligand could be fine-tuned by coordination to different metal centers to optimize its pharmacokinetic and pharmacodynamic profiles.

Conclusion

Di-2-pyridyl thionocarbonate presents an exciting and underexplored platform for the development of novel coordination complexes. Its versatile structure offers a multitude of possibilities for creating complexes with unique geometries, electronic properties, and functionalities. The protocols and conceptual frameworks provided herein are intended to serve as a starting point for researchers to delve into the coordination chemistry of DPTC and unlock its potential in catalysis, materials science, and medicinal chemistry. Further research in this area is highly encouraged to expand the library of pyridyl-based ligands and their metal complexes.

References

- 1. Di(2-pyridyl) thionocarbonate 98 96989-50-3 [sigmaaldrich.com]

- 2. O,O-Dipyridin-2-yl carbonothioate | C11H8N2O2S | CID 719784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine‐Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions - PMC [pmc.ncbi.nlm.nih.gov]